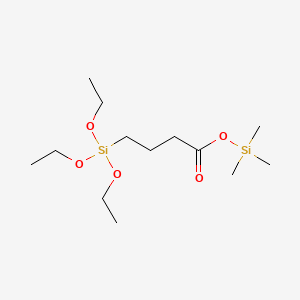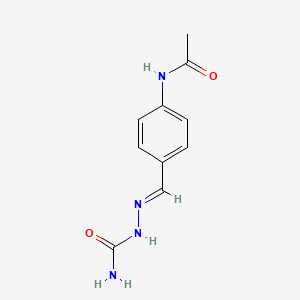
Acetanilide, semicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ACETANILIDE,4-FORMYL-,SEMICARBAZONE: is an organic compound that belongs to the class of semicarbazones Semicarbazones are derivatives of semicarbazide and are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ACETANILIDE,4-FORMYL-,SEMICARBAZONE typically involves the reaction of 4-formylacetanilide with semicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: ACETANILIDE,4-FORMYL-,SEMICARBAZONE can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: ACETANILIDE,4-FORMYL-,SEMICARBAZONE is used as an intermediate in the synthesis of various heterocyclic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is investigated for its potential as an antimicrobial and antiviral agent. Its ability to form stable complexes with metal ions makes it useful in studying metal-ligand interactions .
Medicine: The compound has shown promise in preliminary studies as an anti-inflammatory and anticancer agent. Its derivatives are being explored for their potential therapeutic applications .
Industry: In the industrial sector, ACETANILIDE,4-FORMYL-,SEMICARBAZONE is used in the production of dyes, pigments, and other fine chemicals. Its role as a stabilizer in various formulations is also being explored .
Wirkmechanismus
The mechanism of action of ACETANILIDE,4-FORMYL-,SEMICARBAZONE involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
4-FORMYLACETANILIDE THIOSEMICARBAZONE: This compound is similar in structure but contains a thiosemicarbazone group instead of a semicarbazone group.
ACETANILIDE,4-FORMYL-,THIOSEMICARBAZONE: Another similar compound with a thiosemicarbazone group.
ACETANILIDE,4-FORMYL-,HYDRAZONE: This compound has a hydrazone group instead of a semicarbazone group.
Uniqueness: ACETANILIDE,4-FORMYL-,SEMICARBAZONE is unique due to its specific semicarbazone group, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its diverse reactivity profile make it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
22592-41-2 |
|---|---|
Molekularformel |
C10H12N4O2 |
Molekulargewicht |
220.23 g/mol |
IUPAC-Name |
N-[4-[(E)-(carbamoylhydrazinylidene)methyl]phenyl]acetamide |
InChI |
InChI=1S/C10H12N4O2/c1-7(15)13-9-4-2-8(3-5-9)6-12-14-10(11)16/h2-6H,1H3,(H,13,15)(H3,11,14,16)/b12-6+ |
InChI-Schlüssel |
IXHWJKQXJWEOJK-WUXMJOGZSA-N |
Isomerische SMILES |
CC(=O)NC1=CC=C(C=C1)/C=N/NC(=O)N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)C=NNC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


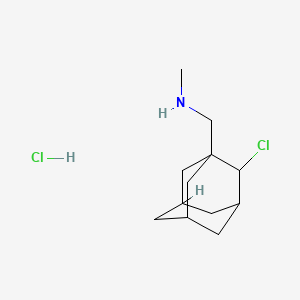
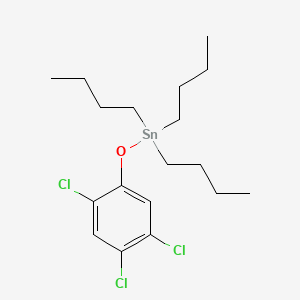

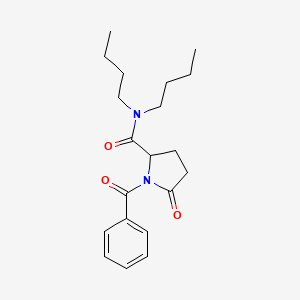
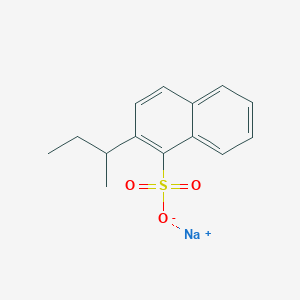

![2,7-Naphthalenedisulfonic acid, 4-amino-3-[(2,5-dichlorophenyl)azo]-5-hydroxy-6-(1-naphthalenylazo)-, disodium salt](/img/structure/B13754426.png)
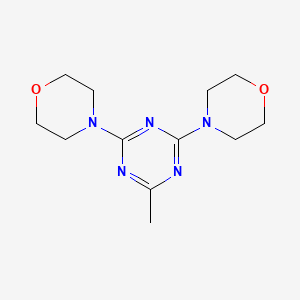


![4-[(2Z)-2-[(E)-3-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonic acid](/img/structure/B13754461.png)

![N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B13754467.png)
